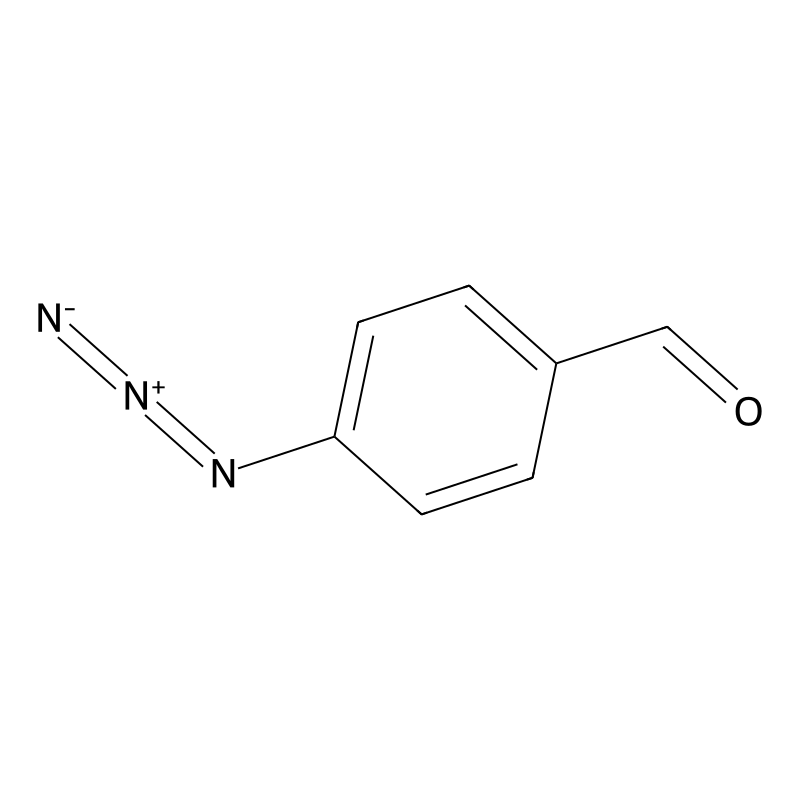

4-Azidobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

what is 4-azidobenzaldehyde used for in research

Detailed Experimental Protocols

Here are detailed methodologies for two key applications cited in the literature.

Synthesis of 4,5-Dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine Derivatives

This four-component Ugi-Smiles reaction demonstrates the simultaneous utility of the aldehyde and azide groups in a single, efficient process [1].

- Reagents: 2-azidobenzaldehyde, propargylamine, isocyanides, and nitrophenols (ortho- or para-) [1].

- Solvent: Methanol [1].

- Procedure:

- The starting materials are combined in methanol. A stoichiometric excess of isocyanide (1.2 equivalents) is recommended for a good yield [1].

- The reaction mixture is heated under reflux for 24 hours [1].

- After cooling, the crude product is purified by column chromatography on silica gel to isolate the final benzodiazepine derivative [1].

- Key Note: The reaction proceeds without additional reagents or catalysts. The azide group participates in an intramolecular cyclization with the alkyne, while the aldehyde condenses with the amine [1].

Nucleophilic Transformation of the Carbonyl Group via Azide Protection

This protocol allows for the selective reaction of the aldehyde group in the presence of the sensitive azide [2].

- Objective: To perform nucleophilic transformations on the carbonyl group without affecting the azide functionality [2].

- Protection Step: The azido group is first protected by reacting it with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to form a phosphazide. This moiety is stable to various nucleophiles [2].

- Transformation: Once protected, the carbonyl group can be transformed using nucleophiles such as lithium aluminum hydride (for reduction) or organometallic reagents like Grignard reagents (for nucleophilic addition) [2].

- Significance: This method enables consecutive transformations of molecules containing multiple azide and carbonyl groups, which is valuable for synthesizing complex structures [2].

Reactivity and Workflow Diagram

The following diagram illustrates the dual reactivity of 4-azidobenzaldehyde and its role in a multi-step synthesis, integrating the experimental protocols described above.

This diagram shows the two primary reactive sites of this compound and the key pathways that lead to its diverse research applications [3] [4] [1].

Critical Safety Information

A paramount safety consideration for researchers is that This compound is shock-sensitive and can be highly explosive in its neat (pure and isolated) form [5].

- Hazard: Drop weight impact tests have yielded a positive result with an H50 value of about 11 kg-cm, indicating significant shock sensitivity [5]. A U.S. patent describes it as an "exceptionally explosive substance" [5].

- Precautions:

- Always handle behind a blast shield and use appropriate personal protective equipment [5].

- Avoid isolation of large quantities. It is recommended to manipulate the compound as a dilute solution rather than in neat form [5].

- Protect from light, heat, and physical shock [5].

- Ensure you have the most up-to-date Safety Data Sheet (SDS), as older versions may not have contained these warnings [5].

Quantitative Data Summary

The table below consolidates key quantitative information for this compound.

| Property | Value | Source / Context |

|---|---|---|

| CAS Registry Number | 24173-36-2 | [6] [3] [4] |

| Molecular Formula | C₇H₅N₃O | [3] [4] [7] |

| Molecular Weight | 147.13 - 147.14 g/mol | [3] [4] [7] |

| Purity | 97% min | [4] |

| Shock Sensitivity (H₅₀) | ~11 kg-cm | Positive result in drop weight test; indicates high sensitivity [5]. |

| Commercial Price (approx.) | $350 / 250 mg | Research-scale pricing from a supplier [3]. |

References

- 1. of novel fused Synthesis ,5-dihydro-1,2,3-triazolo... 4 [bohrium.com]

- 2. Nucleophilic transformations of azido-containing carbonyl compounds... [pubs.rsc.org]

- 3. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 4. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

- 5. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]

- 6. MeSH Browser [meshb.nlm.nih.gov]

- 7. CAS # 24173-36-2, 4 - Azidobenzaldehyde : more information. [chemblink.com]

safety data sheet for 4-azidobenzaldehyde

Primary Hazards and Safety Information

The most significant hazard associated with 4-azidobenzaldehyde is its shock and thermal sensitivity.

- Explosive Hazard: A safety letter in Chemical & Engineering News emphasizes that this compound is "an exceptionally explosive substance" [1]. Drop-weight impact testing by Dow Chemical scientists yielded an H50 value of about 11 kg-cm, confirming significant shock sensitivity. The evidence was conversion of the liquid sample to a solid char with gas generation [1]. The compound may be best manipulated as a dilute solution rather than in neat form to mitigate risk [1].

- Thermal and Light Sensitivity: The compound is light sensitive and should be shielded from light [2] [3]. It is also recommended to avoid heat, and long-term storage is recommended at 2-6°C [3].

Chemical and Physical Properties

The table below summarizes the key identifying information and properties for this compound.

| Property | Description |

|---|---|

| CAS Number | 24173-36-2 [4] [5] [2] |

| Molecular Formula | C₇H₅N₃O [4] [5] [2] |

| Molecular Weight | 147.13 g/mol [4] [3] |

| Alternate Names | ( p )-Azidobenzaldehyde, 4-Formylphenyl azide [4] [5] [3] |

| Appearance | Light yellow to yellow oil [2] [3] |

| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol [2] [3] |

Recommended Handling and Storage Protocols

Based on the identified hazards, the following handling and storage practices are advised:

- Precautions: Use behind a blast shield, especially when working on a preparative scale [1].

- Storage: For short-term storage, the compound may be kept at room temperature, but long-term storage is recommended at 2-6°C [3].

- Stability: The compound is light sensitive, so it must be stored in a dark container and handled in a light-protected environment [2] [3].

Applications in Research

In a research context, this compound is a versatile building block used in:

- Bioorthogonal Chemistry: Its azide group participates in "click" reactions with alkynes [3].

- Photoaffinity Labeling: The azide group can be used to study biomolecular interactions [3].

- Organic Synthesis: It serves as a precursor for synthesizing various heterocycles, such as quinolines and triazoles, which are valuable in pharmaceutical development [3].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for risk assessment and handling when planning an experiment with this compound.

Workflow for handling this compound based on known hazards [1] [3].

Key Safety Summary for Researchers

- Critical Hazard: Shock and heat sensitivity with a confirmed low impact tolerance (H50 ~11 kg-cm) [1].

- Key Precautions: Always use a blast shield, avoid isolation of neat solid, and manipulate as a dilute solution where possible [1].

- Storage: Keep in a dark container at 2-6°C for long-term stability [3].

References

- 1. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]

- 2. p- azidobenzaldehyde | 24173-36-2 [chemicalbook.com]

- 3. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

- 4. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 5. p- azidobenzaldehyde | CAS#:24173-36-2 | Chemsrc [chemsrc.com]

where to buy 4-azidobenzaldehyde for research

Supplier and Pricing Information

The table below summarizes suppliers and pricing for 4-Azidobenzaldehyde (CAS 24173-36-2) from the search results. Please note that prices are subject to change and it is recommended to contact suppliers for current quotations.

| Supplier / Manufacturer | Catalog Number | Package Size | Price | Additional Notes |

|---|---|---|---|---|

| Santa Cruz Biotechnology [1] | sc-503201 | 250 mg | $350.00 | For research use only. |

| Santa Cruz Biotechnology [1] | sc-503201A | 2.5 g | $2,448.00 | For research use only. |

| TRC (via ChemicalBook) [2] | A822040 | 250 mg | $185.00 | Price may be outdated (last updated 2021). |

| TRC (via ChemicalBook) [2] | A822040 | 2.5 g | $1,455.00 | Price may be outdated (last updated 2021). |

| AK Scientific (via ChemicalBook) [2] | 6204CA | 100 mg | $247.00 | Price may be outdated (last updated 2021). |

| AK Scientific (via ChemicalBook) [2] | 6204CA | 250 mg | $310.00 | Price may be outdated (last updated 2021). |

| American Custom Chemicals (via ChemicalBook) [2] | CHM1046033 | 5 mg | $500.76 | Purity: 95.00%; Price may be outdated. |

| Alfa Chem [3] | Not specified | 25g, 100g, 500g, bulk | Not specified | Purity: 97% min. |

Technical Data and Properties

Here is a summary of the key technical information for this compound.

| Property / Specification | Details |

|---|---|

| CAS Number | 24173-36-2 [3] [1] [4] ; 1023813-07-1 [5] |

| Molecular Formula | C₇H₅N₃O [3] [1] [4] |

| Molecular Weight | 147.13 g/mol [3] [1] |

| Appearance | Light yellow to yellow oil [3] [2] |

| Purity | 97% min [3] |

| Solubility | Sparingly in Chloroform; Slightly in Ethyl Acetate and Methanol [3] [2] |

| Storage & Stability | May be stored at room temperature for short-term only. Long-term storage recommended at 2-8°C [3]. Light sensitive [2]. |

Research Applications and Handling

This compound is valued in research for its dual functionality:

- Key Applications: It is widely used as a versatile small molecule scaffold in [3]:

- Bioorthogonal Chemistry: Particularly in click reactions with alkynes via its azide group [3].

- Photoaffinity Labeling: The azide group can be activated by light to form covalent bonds with nearby molecules, useful for studying biomolecular interactions [3].

- Pharmaceutical Intermediates: Serves as a precursor for synthesizing heterocyclic compounds like quinolines and triazoles [3].

- Fluorogenic Probes: Acts as a precursor for probes that become fluorescent upon a specific chemical reaction [3].

- Safety and Handling: Given its azide functional group and light sensitivity, appropriate safety precautions should be taken. Consult the Safety Data Sheet (SDS) from the supplier before use. The recommended storage condition is 2-8°C [3].

Procurement Workflow

The diagram below outlines a suggested workflow for procuring and handling this compound for your research.

Key Considerations for Purchase

- Supplier Verification: It is advisable to directly contact suppliers like Santa Cruz Biotechnology, Alfa Chem, or others to confirm current pricing, availability, and shipping options, as some price data may be from several years ago [1] [2].

- Documentation: Always request the Certificate of Analysis (CoA) for lot-specific purity data and the Safety Data Sheet (SDS) for safe handling protocols [1].

- Intended Use: Confirm that the product is supplied in a suitable grade and purity (e.g., 97% min.) for your specific research application [3].

References

- 1. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 2. p- azidobenzaldehyde | 24173-36-2 [chemicalbook.com]

- 3. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

- 4. CAS # 24173-36-2, 4 - Azidobenzaldehyde : more information. [chemblink.com]

- 5. - 4 (Cas 1023813-07-1) – Parchem Azidobenzaldehyde [parchem.com]

4-azidobenzaldehyde solubility and storage

Critical Safety Hazard

A primary safety consideration for 4-azidobenzaldehyde is its shock sensitivity [1].

- Hazard Identification: Scientists at Dow Chemical tested the material and found it to be shock-sensitive via a drop weight impact test (ASTM D2540), with a positive result and an H50 value of about 11 kg-cm [1]. The evidence was the conversion of the liquid sample to a solid char with gas generation [1].

- Expert Recommendation: Despite its commercial availability and earlier Material Safety Data Sheets (MSDS) that did not list this hazard, it is strongly recommended that the compound be manipulated only in very small quantities, preferably as a dilute solution rather than in its neat (pure) form [1].

- MSDS Update: The commercial supplier TCI America has since updated their MSDS for this compound to include this hazard information [1].

Basic Properties & Solubility

The table below summarizes the basic identifiers and solubility profile of this compound.

| Property | Description |

|---|---|

| CAS Number | 24173-36-2 [2] [3] [4] |

| Molecular Formula | C₇H₅N₃O [2] [3] [4] |

| Molecular Weight | 147.13 g/mol [2] [4] |

| Appearance | Light yellow to yellow oil [4] |

| Solubility | Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [4]. |

Storage & Handling Guidelines

Proper storage is critical for maintaining safety and compound integrity.

- Temperature: May be stored at room temperature for short-term periods. For long-term storage, it is recommended to keep it at 2-8°C [4].

- Precautions: Normal precautions for handling energetic compounds should be taken, including the use of a blast shield and protection from light and heat [1].

Application Notes for Researchers

This compound is a versatile scaffold in organic and medicinal chemistry. Its key applications include [4]:

- Bioorthogonal Chemistry: Used in click reactions with alkynes.

- Photoaffinity Labeling: The azide group is useful for probing biomolecular interactions.

- Pharmaceutical Development: Serves as a precursor for various bioactive compounds and heterocycles like quinolines and triazoles.

Experimental Workflow for Safe Handling

The diagram below outlines a general workflow for safely handling this compound, based on the hazard information and recommendations found in the search results.

> A recommended workflow for handling this compound, emphasizing the use of updated safety data, personal protective equipment, and manipulation in dilute form to mitigate explosion risk.

References

- 1. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]

- 2. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 3. p- azidobenzaldehyde | CAS#:24173-36-2 | Chemsrc [chemsrc.com]

- 4. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

Comprehensive Application Notes and Protocols: Click Chemistry with 4-Azidobenzaldehyde for Drug Development

Introduction to 4-Azidobenzaldehyde in Click Chemistry

This compound represents a versatile bifunctional building block that has become indispensable in modern chemical biology and drug discovery research. This compound features both an electrophilic aldehyde group and a 1,3-dipolar azide functionality within the same molecular scaffold, enabling its participation in multiple orthogonal chemical transformations. The unique reactivity profile of this compound makes it particularly valuable for bioorthogonal ligation strategies and the synthesis of complex molecular architectures through sequential reaction pathways. As research increasingly focuses on targeted therapeutics and precision medicine, the demand for reliable protocols employing this versatile reagent has grown substantially within the pharmaceutical development community [1] [2].

The significance of this compound in drug development stems from its role in click chemistry, a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, create only harmless byproducts, and are stereospecific while requiring simple purification techniques [3]. These characteristics align perfectly with the needs of pharmaceutical researchers who require efficient, reproducible synthetic methods that can be implemented across diverse compound libraries. The following sections provide comprehensive experimental data, application guidelines, and optimized protocols to facilitate the effective utilization of this compound in various drug development contexts.

Chemical Profile and Properties

This compound (CAS No. 24173-36-2) is an aromatic aldehyde derivative distinguished by the presence of an azide group at the para position relative to the formyl group. This strategic molecular arrangement creates a dual-reactive scaffold that participates efficiently in multiple chemical transformations while maintaining stability under standard laboratory conditions. The compound typically presents as a light yellow to yellow oily liquid with a molecular weight of 147.13 g/mol and the molecular formula C₇H₅N₃O [1].

Table 1: Fundamental Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 24173-36-2 |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol |

| Appearance | Light yellow to yellow oil |

| Purity | ≥97% |

| Storage Conditions | 2-8°C for long-term; RT stable for short-term |

| EINECS | 246-060-3 |

The azide functionality in this compound serves as a potent 1,3-dipole that participates efficiently in [3+2] cycloaddition reactions with alkynes, while the aldehyde group undergoes standard carbonyl reactions such as nucleophilic additions, reductive aminations, and condensations. This bifunctional nature enables sequential ligation strategies that are particularly valuable in constructing complex molecular architectures [1] [2].

The compound demonstrates limited solubility in various solvents, being sparingly soluble in chloroform and only slightly soluble in ethyl acetate and methanol. This solubility profile should be considered when planning synthetic routes, as appropriate solvent selection is crucial for reaction efficiency. For long-term stability, storage at 2-6°C is recommended, though the compound remains stable at room temperature for short periods [1].

Pharmaceutical Applications

The unique chemical properties of this compound have enabled its diverse applications across multiple domains of pharmaceutical research and development. Its role as a versatile small molecule scaffold extends from synthetic intermediate to functional component in bioconjugation strategies [1].

Table 2: Key Applications of this compound in Drug Development

| Application Area | Specific Use | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of triazolobenzodiazepines (e.g., analogs of alprazolam, etizolam) | Enhanced CNS activity and binding affinity to biological targets |

| Chemical Biology | Photoaffinity labeling for target identification and binding site mapping | Covalent capture of transient molecular interactions |

| Bioconjugation | Fluorogenic probe development; Antibody-drug conjugate linker | Bioorthogonal labeling and tracking of biomolecules |

| Materials Science | Functional polymer synthesis; Dendrimer construction | Smart drug delivery systems with controlled release |

One particularly significant application involves the synthesis of triazolobenzodiazepine-fused diketopiperazines and hydantoins, complex heterocyclic systems with enhanced bioactivities compared to their parent structures. These fused heterocycles demonstrate improved antioxidant, antitumor, and anticonvulsant activities while serving as structural mimics of peptide β-turns, enabling their interaction with diverse biological targets [4]. The fusion of a triazole ring to a 1,4-benzodiazepine core, as seen in established pharmaceuticals like alprazolam and triazolam, typically results in increased biological activity, particularly for central nervous system disorders [4].

Additionally, this compound serves as a critical precursor for fluorogenic probes used in cellular imaging and biomolecular tracking. The azide group enables specific bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloadditions, while the aldehyde permits further structural diversification. This combination makes this compound particularly valuable for developing diagnostic tools and targeted therapeutics [1] [2].

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the most widely employed click reaction for conjugating this compound with alkynes, forming stable 1,4-disubstituted 1,2,3-triazole linkages. This protocol offers excellent regioselectivity and high yields under mild conditions [3].

Materials and Reagents:

- This compound (1.0 equiv.)

- Terminal alkyne (1.2 equiv.)

- Copper(II) sulfate pentahydrate (5-10 mol%)

- Sodium ascorbate (10-20 mol%)

- tert-Butanol/Water (1:1 v/v) or ethanol

- Inert atmosphere (N₂ or Ar) when necessary

Procedure:

- Prepare a solution of this compound (147 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol) in 10 mL of tert-butanol/water mixture (1:1 v/v) in a round-bottom flask.

- Add copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and sodium ascorbate (20 mg, 0.1 mmol) to the reaction mixture.

- Flush the reaction vessel with an inert gas (N₂ or Ar) to prevent oxidative side reactions.

- Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until completion.

- Upon reaction completion, dilute with 20 mL ethyl acetate and transfer to a separatory funnel.

- Wash the organic layer with brine (2 × 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure triazole product.

Key Considerations:

- The sodium ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ and prevents the formation of oxidative homocoupling byproducts.

- Aqueous/organic solvent systems (particularly tert-butanol/water) significantly accelerate the reaction rate due to better solubility of ionic intermediates.

- For acid-sensitive substrates, 2-ethynylpyridine can be added as a ligand to promote the reaction in neutral aqueous conditions [3].

- This methodology typically provides excellent yields (85-95%) with high functional group tolerance, making it suitable for complex molecular systems.

Sequential Ugi Reaction/Base-Induced Ring Closing/IAAC Protocol

This advanced sequential protocol enables the efficient assembly of complex triazolobenzodiazepine-fused diketopiperazines and hydantoins, showcasing the versatility of this compound in generating pharmaceutically relevant heterocyclic systems [4].

Materials and Reagents:

- 2-Azidobenzaldehyde (1.0 equiv.)

- Propargylamine (1.0 equiv.)

- 2-Chloroacetic acid (1.0 equiv.) or trichloroacetic acid (for hydantoins)

- Isocyanide (1.2 equiv.)

- Potassium hydroxide or sodium ethoxide

- Methanol, ethanol

- 4 Å molecular sieves

Procedure: Step 1: Ugi 4-Component Reaction

- Activate 4 Å molecular sieves by flame-drying under vacuum.

- In a round-bottom flask, combine 2-azidobenzaldehyde (163 mg, 1.0 mmol) and propargylamine (55 mg, 1.0 mmol) in 5 mL dry methanol with activated 4 Å molecular sieves.

- Stir the mixture at room temperature for 1 hour to form the imine intermediate.

- Add 2-chloroacetic acid (95 mg, 1.0 mmol) followed by the isocyanide (1.2 mmol).

- Continue stirring at room temperature for 24 hours, during which the Ugi adduct typically precipitates.

- Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the Ugi adduct (typically 85-96% yield).

Step 2: Base-Induced Ring Closing

- Dissolve the Ugi adduct (1.0 mmol) in 10 mL ethanol in a round-bottom flask.

- Add potassium hydroxide (168 mg, 3.0 mmol) or sodium ethoxide (204 mg, 3.0 mmol) for trichloroacetate-derived Ugi adducts.

- Heat the mixture at 60-70°C for 2-4 hours, monitoring by TLC until complete cyclization.

- Neutralize carefully with aqueous HCl (1M) and concentrate under reduced pressure.

Step 3: Intramolecular Azide-Alkyne Cycloaddition (IAAC)

- Suspend the neutralized material in 15 mL ethanol.

- Heat under reflux for 3-6 hours to effect the intramolecular cycloaddition.

- Cool the reaction mixture to room temperature and filter any precipitated product.

- Wash with cold ethanol and dry under vacuum to obtain the final tetracyclic product.

- For products remaining in solution, concentrate and purify by flash chromatography.

Key Considerations:

- The order of transformations is critical—base-induced cyclization must precede the IAAC step, as reversal of this sequence leads to conformational restrictions that prevent the final cyclization [4].

- Electron-donating substituents on the azidobenzaldehyde typically result in lower yields (e.g., 43% for 2-azido-4,5-dimethoxybenzaldehyde) compared to unsubstituted or halogenated derivatives.

- For sterically hindered isocyanides (e.g., tert-butyl), expect moderately reduced yields (27%) compared to less hindered variants (37-67%).

- The entire sequence can be performed in a one-pot procedure without isolation of intermediates, though with slightly diminished overall yields (26-30% vs. 27-67% for sequential isolation) [4].

Azide Protection Strategy for Carbonyl Transformations

A significant challenge in working with this compound is the susceptibility of the azido group to nucleophilic attack, which can limit transformations of the aldehyde functionality. This protocol describes a protection strategy using di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to enable nucleophilic additions to the carbonyl while preserving the azide [5].

Materials and Reagents:

- This compound (1.0 equiv.)

- di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos, 1.05 equiv.)

- Nucleophile (Grignard reagent, organolithium, or LAH)

- Elemental sulfur

- Anhydrous tetrahydrofuran (THF)

Procedure:

- Dissolve this compound (147 mg, 1.0 mmol) in 5 mL anhydrous THF under nitrogen atmosphere.

- Add Amphos (298 mg, 1.05 mmol) and stir at room temperature for 30 minutes to form the phosphazide.

- Cool the reaction mixture to -20°C for Grignard reactions or maintain at 0°C for LAH reductions.

- Add the nucleophile (1.2-2.0 equiv.) dropwise and monitor by TLC until aldehyde consumption is complete.

- Quench the reaction by careful addition of saturated ammonium chloride solution (for Grignard/organolithium) or slow addition of wet THF (for LAH).

- Add elemental sulfur (96 mg, 3.0 mmol) and warm to room temperature to regenerate the azide functionality.

- Filter the mixture through Celite, concentrate under reduced pressure, and purify by flash chromatography.

Key Considerations:

- The phosphazide formation effectively protects the azide from nucleophilic attack while leaving the carbonyl group accessible for transformation.

- This methodology enables carbonyl-selective transformations including reductions with LAH and additions with various Grignard reagents and organolithium compounds.

- The approach is compatible with heteroaromatic and alkyl azides, demonstrating broad substrate scope.

- Deprotection with elemental sulfur efficiently regenerates the azide functionality in high yields [5].

Workflow and Reaction Visualization

Sequential Ugi/Base-Induced Ring Closing/IAAC Workflow

The following diagram illustrates the sequential synthetic protocol for assembling triazolobenzodiazepine-fused heterocycles from this compound, demonstrating the reaction pathway and key intermediates:

Diagram 1: Sequential Ugi/Base-Induced Ring Closing/IAAC Workflow for Triazolobenzodiazepine Synthesis

This streamlined sequential synthetic approach demonstrates the efficient transformation of simple starting materials into complex polyheterocyclic systems through three distinct reaction stages. The process begins with the Ugi multicomponent reaction that assembles the fundamental scaffold while incorporating necessary functionalities for subsequent cyclizations. The base-induced ring closure then forms the diketopiperazine moiety, followed by an intramolecular azide-alkyne cycloaddition that proceeds efficiently without metal catalysis due to the constrained proximity of the reactive groups in the intermediate. This methodology exemplifies the power of click chemistry in constructing architecturally complex molecules with potential pharmaceutical relevance [4].

Azide Protection Strategy for Carbonyl Transformation

The following diagram illustrates the protection strategy that enables nucleophilic transformations of the carbonyl group while preserving the azide functionality:

Diagram 2: Azide Protection Strategy for Carbonyl Group Transformations

This protection-deprotection strategy addresses a fundamental challenge in working with this compound—the susceptibility of the azide group to nucleophilic attack. By temporarily converting the azide to a stable phosphazide through reaction with Amphos, the methodology enables diverse nucleophilic transformations of the carbonyl group that would otherwise degrade the azide functionality. The subsequent efficient deprotection with elemental sulfur regenerates the azide, allowing its participation in subsequent click chemistry reactions. This approach significantly expands the synthetic utility of this compound by enabling orthogonal reactivity of its two functional groups [5].

Technical Considerations and Troubleshooting

Stability and Storage Guidelines

- Thermal Sensitivity: this compound may undergo decomposition at elevated temperatures, particularly above 60°C. Perform reactions at the lowest effective temperature and monitor for decomposition signs (darkening, gas evolution).

- Light Sensitivity: The azide functionality can be photolabile. Store in amber vials and minimize light exposure during reactions, especially for photoaffinity labeling applications [2].

- Storage Conditions: For long-term stability, store at 2-8°C under desiccating conditions. Under proper storage, the compound remains stable for at least 12 months. For short-term use (up to 1 week), room temperature storage is acceptable [1].

- Incompatibilities: Avoid strong reducing agents (unless intended for azide reduction), strong acids (may generate hazardous hydrazoic acid), and heavy metal salts (may catalyze decomposition).

Optimization Strategies

- Solvent Selection: For CuAAC reactions, tert-butanol/water mixtures typically provide optimal reaction rates. For non-polar substrates, include co-solvents like THF or DMF to improve solubility.

- Catalyst Systems: If copper catalysis shows inhibition or side reactions, consider alternative catalytic systems including ruthenium catalysts for 1,5-disubstituted triazoles or metal-free conditions under high pressure [3] [6].

- Purification Challenges: The oily nature of this compound can complicate purification. Derivatization to crystalline compounds (e.g., semicarbazones) followed by regeneration of the aldehyde may improve purity for sensitive applications.

Conclusion

This compound serves as a powerful bifunctional building block that continues to enable innovative synthetic strategies in pharmaceutical development and chemical biology. Its unique capacity to participate in both carbonyl chemistry and azide-based click reactions makes it particularly valuable for constructing complex molecular architectures through sequential ligation strategies. The protocols detailed in this document—including CuAAC, sequential Ugi/ring-closing/IAAC sequences, and azide protection methodologies—provide researchers with robust tools to leverage this versatile reagent in diverse applications.

As click chemistry continues to evolve through advances in catalytic systems, photochemical activation, and flow chemistry implementations, the applications of this compound are expected to expand further. Particular growth areas include the development of targeted therapeutics, advanced drug delivery systems, and precision diagnostic tools that exploit the bioorthogonal nature of azide-based click reactions. By providing comprehensive protocols and troubleshooting guidance, this document aims to facilitate the effective utilization of this compound in cutting-edge pharmaceutical research while maintaining the highest standards of experimental reproducibility and safety.

References

- 1. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

- 2. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. BJOC - Sequential Ugi reaction/base-induced ring closing/IAAC... [beilstein-journals.org]

- 5. Nucleophilic transformations of azido-containing carbonyl compounds... [pubs.rsc.org]

- 6. Role of Click in Organic Synthesis | IntechOpen Chemistry [intechopen.com]

Comprehensive Application Notes & Protocols: CuAAC Reaction with 4-Azidobenzaldehyde

Introduction to the CuAAC Reaction and 4-Azidobenzaldehyde Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as one of the most reliable and widely implemented "click" chemistry transformations, enabling the efficient, regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. This reaction has found extensive applications across diverse fields including medicinal chemistry, materials science, and bioconjugation. The incorporation of this compound as a key building block introduces both an azide functionality for cycloaddition and an aldehyde handle for subsequent diversification through oxime or hydrazone formation, making it particularly valuable in multi-step synthetic strategies.

Recent research has demonstrated the utility of this compound in the synthesis of complex hybrid molecules with biological relevance. For instance, triazole-tethered ferrocenoylamino-substituted cinchona-chalcone hybrids incorporating azidobenzaldehyde derivatives have shown promising antiproliferative activity against various cancer cell lines, with IC₅₀ values reaching the submicromolar range [1]. The structural diagram below illustrates the fundamental CuAAC reaction between this compound and a terminal alkyne:

Experimental Protocols

Standard Thermal CuAAC Protocol with In Situ Copper Reduction

This conventional approach utilizes the in situ reduction of copper(II) sulfate with sodium ascorbate to generate the active Cu(I) catalyst, suitable for most applications involving this compound [1] [2] [3].

Materials: this compound, terminal alkyne (1.0-1.2 equiv), CuSO₄·5H₂O, sodium L-ascorbate, THPTA ligand (tris(3-hydroxypropyltriazolylmethyl)amine), 100 mM sodium phosphate buffer (pH 7.0) or tert-butanol/water (1:1), molecular sieves (3Å or 4Å).

Procedure:

- Step 1: Prepare stock solutions fresh:

- 100 mM CuSO₄ in deionized water

- 250 mM THPTA in deionized water

- 1 M sodium ascorbate in deionized water

- Step 2: Dissolve this compound (1.0 mmol) and terminal alkyne (1.0-1.2 mmol) in 4 mL of solvent system (phosphate buffer or tert-butanol/water) in a reaction vial.

- Step 3: Prepare CuSO₄:THPTA premix (1:5 molar ratio):

- 100 mM CuSO₄: 100 μL (10 μmol)

- 250 mM THPTA: 200 μL (50 μmol)

- Vortex mixture briefly until homogeneous

- Step 4: Add the CuSO₄:THPTA premix to the reaction vial and mix thoroughly.

- Step 5: Initiate the reaction by adding sodium ascorbate solution (100 μL of 1 M solution, 100 μmol) as the last component.

- Step 6: Seal the vial and stir the reaction mixture at room temperature or 40°C. Monitor reaction progress by TLC or LC-MS.

- Step 7: Upon completion (typically 2-24 hours), dilute with ethyl acetate (10 mL), wash with brine (2 × 5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

- Step 8: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the pure triazole product.

Photochemical CuAAC Protocol

The photoinitiated CuAAC approach provides temporal control and can be particularly beneficial when working with light-sensitive substrates or when spatial patterning is desired [4] [5].

Materials: this compound, terminal alkyne, Cu(II) chloride, PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), Isopropylthioxanthone (ITX), acetonitrile.

Procedure:

- Step 1: Prepare Cu(II)/PMDETA complex by dissolving CuCl₂ and PMDETA (1:1 molar ratio) in acetonitrile (c = 0.37 mol/L). Stir for 3-6 hours at room temperature.

- Step 2: Dissolve this compound (1.0 mmol), terminal alkyne (1.0-1.2 mmol), Cu(II)/PMDETA complex (1.7 mol%), and ITX (1.4 wt% relative to total azide and alkyne mass) in solvent.

- Step 3: Transfer the homogeneous solution to a suitable reaction vessel and irradiate with blue light (470 nm) at intensity of 40 mW/cm² for 15-60 minutes.

- Step 4: Monitor reaction progress by FTIR (disappearance of azide peak at ~2100 cm⁻¹) or TLC.

- Step 5: After completion, work up as described in the thermal procedure and purify by flash chromatography.

Table 1: Comparison of CuAAC Methodologies for this compound

| Parameter | Thermal CuAAC | Photochemical CuAAC |

|---|---|---|

| Catalyst System | CuSO₄ + Sodium Ascorbate + THPTA | Cu(II)/L complex + Photoinitiator (ITX) |

| Typical Catalyst Loading | 1-10 mol% | 1.7-5 mol% |

| Reaction Conditions | 25-40°C, 2-24 hours | 470 nm light, 15-60 minutes |

| Key Advantages | Simple setup, high yields | Temporal control, avoids azide decomposition |

| Limitations | Potential copper contamination | Specialized equipment needed |

| Reported Yields | 30-90% [1] | >80% [4] |

Critical Experimental Considerations & Stability Issues

Handling and Stability of this compound

Light Sensitivity: this compound is photosensitive and may decompose under UV light exposure. Studies have shown that azide functional groups exhibit susceptibility to photodecomposition under ultraviolet (UV) light exposure, forming reactive nitrene species and emitting nitrogen gas [4]. To prevent decomposition:

- Store this compound in amber vials at -20°C

- Perform reactions under yellow light or in dimmed conditions

- Use longer wavelength light (470 nm) for photochemical CuAAC

Hydrolytic Stability: Recent research has identified that this compound derivatives can undergo hydrolytic fission of the enone C=C bond during CuAAC reactions under certain conditions. This side reaction is particularly observed with para-azidochalcones and is highly dependent on substituent patterns, solvent choice, and copper loading [1]. To minimize hydrolysis:

- Use anhydrous solvents when possible

- Employ molecular sieves (3Å or 4Å) to scavenge water

- Optimize copper catalyst loading (avoid excessive amounts)

- Consider ortho-azidochalcone analogs as more stable alternatives

Ligand and Catalyst Systems

The choice of ligand is crucial for stabilizing the active Cu(I) species and preventing side reactions. Several ligand systems have been developed with varying efficiency:

Table 2: Comparison of Ligand Systems for CuAAC with this compound

| Ligand | Structure | Optimal Cu:Ligand Ratio | Key Features | Application Notes |

|---|---|---|---|---|

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | 1:5 [3] | Excellent water solubility, biocompatible | Ideal for biological conjugations |

| Tris(triazolyl)methanol | Immobilized heteroscorpionate | 1:1 [6] | Reusable, heterogeneous | Sustainable chemistry applications |

| Bisthiazolylidene | Dinuclear N-heterocyclic carbene | 1:1 [7] | High activity in organic solvents | Acid additives enhance performance |

| PMDETA | Polydentate amine | 1:1 [5] | Compatible with photo-CuAAC | Forms stable Cu(II) complexes |

The experimental workflow below illustrates the complete process for conducting and optimizing CuAAC reactions with this compound:

Conclusion

The CuAAC reaction utilizing this compound represents a powerful synthetic methodology for the efficient construction of functionalized 1,2,3-triazoles with aldehyde handles for further diversification. Successful implementation requires careful attention to the photolytic and hydrolytic stability of the azide component, appropriate selection of catalyst systems, and optimization of reaction conditions to maximize yields while minimizing side reactions. The protocols outlined herein provide robust frameworks for both conventional thermal and modern photochemical approaches, enabling researchers to leverage this transformation across various applications in drug discovery and materials science.

References

- 1. -Based Synthesis, Copper-Catalyzed Aldehyde-Forming... CuAAC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel resorcin[ ] arene–glucose conjugate and its... [pubs.rsc.org]

- 3. Cell CuAAC Buffer Kit (THPTA based)... - Jena Bioscience Reaction [jenabioscience.com]

- 4. Blue-light activated rapid polymerization for defect-free bulk Cu... [pubs.rsc.org]

- 5. A new synthetic pathway based on one-pot sequential aza-Michael... [pubs.rsc.org]

- 6. Covalently immobilized tris(triazolyl) methanol –Cu( i ) complexes... [pubs.rsc.org]

- 7. BJOC - Dinuclear thiazolylidene copper complex as highly active... [beilstein-journals.org]

4-azidobenzaldehyde in bioconjugation protocols

Chemical Profile of 4-Azidobenzaldehyde

The table below summarizes the key identifiers and physicochemical properties of this compound as reported in the literature [1] [2] [3].

| Property | Description |

|---|---|

| CAS Number | 24173-36-2 [1] [2] [3] |

| Molecular Formula | C7H5N3O [2] [3] |

| Molecular Weight | 147.13 g/mol [2] [3] |

| Other Names | p-Azidobenzaldehyde [1] [2] [3] |

| Appearance | Light yellow to yellow oil [3] |

| Reactive Groups | Aldehyde, Azide [2] |

| Storage | For short-term at room temperature; long-term at 2-6°C [3] |

Synthetic Applications in Heterocycle Formation

While direct bioconjugation protocols are not detailed in the search results, this compound and its isomer 2-azidobenzaldehyde are versatile building blocks in organic synthesis, particularly for creating complex heterocyclic scaffolds with biological relevance [4] [5]. Its value lies in the orthogonal reactivity of its aldehyde and azide functional groups.

One powerful application is in sequential multicomponent reactions followed by intramolecular cyclization. The following diagram illustrates a general workflow for constructing complex fused-ring systems, such as triazolobenzodiazepines, using azidobenzaldehydes [4].

The workflow above outlines a proven strategy for generating drug-like molecules. The key steps are [4]:

- Ugi Multicomponent Reaction: This one-pot reaction combines an azidobenzaldehyde, an amine (like propargylamine), a carboxylic acid, and an isocyanide to create a linear adduct (5a) containing multiple functional groups (azide, alkyne) in a single step. This adduct is obtained in high yield (e.g., 96%).

- Base-Induced Cyclization: Treating the Ugi adduct with a base like KOH initiates a ring closure to form a central heterocyclic core, such as a diketopiperazine (product 6), with yields around 51%.

- Intramolecular Azide-Alkyne Cycloaddition (IAAC): The azide and alkyne groups within the same molecule undergo a cycloaddition upon heating, forming a 1,2,3-triazole ring and fusing another ring system (product 7a). This step is efficient, with reported yields of 81%.

This methodology demonstrates the utility of this compound for building complex, polycyclic structures that are highly relevant in medicinal chemistry.

Detailed Experimental Protocol

The following table outlines a specific procedure for the synthesis of a diketopiperazine-fused triazolobenzodiazepine, adapted from a research publication [4].

| Step | Parameter | Description |

|---|

| 1. Ugi Reaction | Reagents | o-Azidobenzaldehyde (1a), propargylamine (2a), 2-chloroacetic acid (3a), benzyl isocyanide (4a) | | | Solvent | Methanol (MeOH) | | | Conditions | Reaction in presence of 4 Å molecular sieves (4 Å MS) for 24 hours at room temperature. | | | Outcome | Ugi adduct 5a is obtained in 96% yield, often precipitating directly for easy isolation. | | 2. Base-Induced Cyclization | Reagent | Potassium hydroxide (KOH) | | | Outcome | Formation of diketopiperazine-fused intermediate 6 in 51% yield. | | 3. IAAC Reaction | Solvent | Ethanol (EtOH) | | | Conditions | Reflux. | | | Outcome | Final triazolobenzodiazepine 7a is obtained in 81% yield. |

Potential Bioconjugation and Research Applications

While the searched articles focus on small-molecule synthesis, they point to the broader potential of this compound:

- Bioorthogonal Chemistry: The azide group can participate in "click" reactions with strained alkynes or other partners, making it useful for labeling biomolecules without interfering with native biological processes [3].

- Photoaffinity Labeling: The azide group can be photolyzed to generate a reactive nitrene intermediate, which can insert into C-H bonds. This allows it to act as a probe for identifying biological target proteins and binding sites [2] [3].

- Fluorogenic Probes: It can serve as a precursor for creating fluorescent labels used in biochemical assays [3].

References

- 1. MeSH Browser [meshb.nlm.nih.gov]

- 2. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 3. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

- 4. BJOC - Sequential Ugi reaction/base-induced ring closing/IAAC... [beilstein-journals.org]

- 5. 2- Azidobenzaldehyde -Enabled Construction of... | Preprints.org [preprints.org]

Application Notes: Synthesis of Quinoline Derivatives from 4-Azidobenzaldehyde

1. Chemical Profile of 4-Azidobenzaldehyde

This compound (CAS 24173-36-2) is a key starting material characterized by an aromatic aldehyde group and a reactive azide group [1] [2]. Its molecular profile is summarized in the table below.

| Property | Description |

|---|---|

| CAS Number | 24173-36-2 [1] [2] |

| Molecular Formula | C7H5N3O [1] [2] |

| Average Mass | 147.13 g/mol [1] |

| Monoisotopic Mass | 147.043262 g/mol [2] |

| Reactive Groups | Aldehyde, Azide [1] |

| Applications | Organic synthesis, pharmaceutical starting material, enzyme assay substrate, fluorescent label for biomolecules [1] |

2. Proposed Synthetic Pathway and Workflow

While direct methods using this compound are not detailed in the available literature, a robust approach for constructing the quinoline ring can be adapted from well-established annulation reactions [3]. The following workflow proposes a two-step synthesis via a [4+2] annulation strategy, leveraging the reactivity of both the azide and aldehyde functional groups.

The diagram below outlines the proposed two-step synthetic pathway from this compound to a quinoline derivative.

3. Detailed Experimental Protocol

This protocol is adapted from general quinoline synthesis methods and the common use of 2-aminobenzaldehyde in [4+2] annulations [4] [3]. The proposed reaction is based on the Friedländer Quinoline Synthesis [4].

Step 1: Reduction of Azide to Amine

- Objective: Convert the azide group of this compound to a primary amine, generating 4-aminobenzaldehyde.

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., N2), dissolve this compound (1.0 equiv, 147 mg) in anhydrous tetrahydrofuran (THF, 5 mL).

- Reaction Execution: Add triphenylphosphine (PPh3, 1.1 equiv) slowly at 0°C. Warm the reaction mixture to room temperature and stir for 4-12 hours, monitoring by TLC.

- Workup: After completion, concentrate the mixture under reduced pressure. Purify the crude 4-aminobenzaldehyde by flash chromatography. Note: 4-aminobenzaldehyde can be unstable; it should be used immediately in the next step.

Step 2: Friedländer [4+2] Annulation

- Objective: Condense 4-aminobenzaldehyde with a carbon partner to form the quinoline ring.

- Reaction Setup: Combine the synthesized 4-aminobenzaldehyde (1.0 equiv) with an α,β-unsaturated ketone (e.g., chalcone, 1.2 equiv) in ethanol (5 mL).

- Reaction Execution: Add a catalytic amount of Brønsted acid (e.g., 10 mol% p-TsOH) or a base. Heat the mixture to reflux (80 °C) for 6-12 hours.

- Workup & Isolation: After completion (monitored by TLC), cool the reaction mixture to room temperature. Pour it into crushed ice and water. Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and cold ethanol. Further purify the quinoline derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

4. Characterization and Analytical Data

The table below outlines the expected spectroscopic properties for the starting material and target compound.

| Compound | Expected 1H NMR Data (Key Signals) | Expected IR Data (Key Peaks, cm⁻¹) |

|---|---|---|

| This compound | δ 10.0 ppm (s, 1H, CHO), δ 7.8 (d, 2H, Ar-H), δ 7.1 (d, 2H, Ar-H) [1] | ~2100 (vs, N₃ stretch), ~1695 (s, C=O stretch) [1] |

| Quinoline Derivative | δ 8.9-9.1 ppm (m, 1H, H2), δ 7.4-8.6 ppm (m, 5H, Ar-H) [5] | ~1600 (m, C=N stretch), ~1500 (s, aromatic C=C) |

5. Critical Considerations for Researchers

- Safety First: Organic azides are potentially explosive. Always consult specific safety data sheets (SDS) before handling this compound. Conduct reactions on a small scale, use a blast shield, and avoid subjecting the compound to shock, friction, or high heat [1].

- Reaction Optimization: The proposed protocol is a starting point. Variables such as solvent, catalyst (Lewis acids, metal complexes), temperature, and the α,β-unsaturated ketone partner must be optimized for yield and regioselectivity [4] [6].

- Alternative Strategies: Explore other name reactions like the Conrad-Limpach or Gould-Jacobs syntheses, which also use aminoaryl aldehydes and carbonyl compounds [4]. Multi-component reactions (MCRs) offer a highly efficient one-pot alternative for creating diverse quinoline libraries [6].

References

- 1. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 2. - 4 | C7H5N3O Azidobenzaldehyde [chemspider.com]

- 3. 2- Azidobenzaldehyde -Based [ 4 +2] Annulation for the Synthesis of... [mdpi.com]

- 4. Recent advances in the synthesis of biologically and pharmaceutically... [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of... [pubs.rsc.org]

- 6. Recent advancement in the synthesis of quinoline via... derivatives [pubs.rsc.org]

material science applications of 4-azidobenzaldehyde

Before any application, it is crucial to note that 4-azidobenzaldehyde is shock-sensitive and can be highly explosive, especially in its neat form [1]. A drop weight impact test yielded an H50 value of about 11 kg-cm, confirming this hazard [1]. Always consult the most updated Safety Data Sheet (SDS) and adhere to the following precautions:

- Use Dilute Solutions: Manipulate the compound as a dilute solution rather than in neat form when possible [1].

- Use Blast Shields: Employ physical barriers during experiments [1].

- Avoid Stimuli: Protect from shock, heat, and light [1].

- Storage: For short-term, may be stored at room temperature, but long-term storage is recommended at 2-6°C [2].

Chemical Profile and Properties of this compound

This compound (CAS 24173-36-2) is an aromatic aldehyde featuring a reactive azide group (–N₃) at the para position of the benzaldehyde ring, making it a versatile scaffold for synthesis [2].

Basic Identifiers

- CAS Number: 24173-36-2 [3] [2] [4]

- Molecular Formula: C₇H₅N₃O [3] [2] [4]

- Molecular Weight: 147.13 - 147.14 g/mol [3] [2] [4]

Physicochemical Properties

| Property | Description |

|---|---|

| Appearance | Light yellow to yellow oil [2] [4] |

| Purity | Available at 97% min [2] and 95.00% [4] |

| Solubility | Sparingly soluble in Chloroform; slightly soluble in Ethyl Acetate and Methanol [2] [4] |

| Stability | Light Sensitive [2] [4] |

Application Note: Protection Strategy for Nucleophilic Transformations

A primary challenge in using this compound is that its azide group is also susceptible to strong nucleophiles, limiting transformations of its carbonyl group. The following protocol, based on recent research, describes a protection strategy to overcome this [5].

Objective

To enable nucleophilic reactions at the carbonyl group of this compound by first protecting the reactive azide moiety.

Experimental Protocol

Step 1: Protection of the Azide Group as a Phosphazide

- Reaction Setup: Charge a dry reaction flask with this compound (1.0 equiv) and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) (1.0 equiv) under an inert atmosphere [5].

- Solvent Addition: Add a suitable dry solvent (e.g., THF).

- Reaction Monitoring: Stir the mixture at room temperature or elevated temperature as required. Monitor the reaction by TLC or LC-MS until completion.

- Work-up: The resulting phosphazide intermediate is typically stable and can often be used directly in the next step without extensive purification [5].

Step 2: Nucleophilic Addition to the Carbonyl Group

- Nucleophile Addition: To the solution containing the phosphazide, add the desired nucleophile. The protocol has been demonstrated with:

- Quenching: Carefully quench the reaction upon completion (e.g., with aqueous ammonium chloride for Grignard reactions, or sequential water/dilute acid for LiAlH₄).

- Isolation: Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Step 3: Deprotection and Work-up

- The phosphazide group can be removed under mild acidic conditions to regenerate the azide functionality in the final product [5].

- Purify the final product using standard techniques like column chromatography or recrystallization.

The workflow for this protocol is outlined below.

Key Advantages

- Chemoselectivity: Allows for specific transformation of the carbonyl group in the presence of the sensitive azide [5].

- Stability: The phosphazide moiety is stable enough to permit consecutive reactions, including the synthesis of complex molecules like diazides [5].

- Versatility: This method expands the synthetic utility of azido-containing carbonyl compounds in organic and polymer chemistry.

Research Context and Potential Material Science Applications

While direct material science applications are limited in the search results, the fundamental reactivity of this compound suggests its potential in several advanced material domains.

- Bioorthogonal Chemistry and Click Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition with alkynes, a cornerstone of "click chemistry." This is valuable for creating functional polymers, surface modifications, and hydrogels [2].

- Photoaffinity Labeling (PAL): Its azide group can generate highly reactive nitrenes upon photolysis, which insert into C-H bonds. This is used to study biological interactions but can also be applied to create covalent linkages in polymer networks or between materials and biomolecules [2].

- Fluorogenic Probes: It can serve as a precursor for fluorogenic probes, which could be incorporated into sensory materials [2].

- Functional Materials Development: The compound is explicitly mentioned as being explored for creating novel functional materials, though specific examples are not provided [2].

References

- 1. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]

- 2. - 4 CAS NO: 24173-36-2 used in the synthesis of... azidobenzaldehyde [alfachemch.com]

- 3. - 4 | CAS 24173-36-2 | SCBT - Santa Cruz... Azidobenzaldehyde [scbt.com]

- 4. p- azidobenzaldehyde | 24173-36-2 [chemicalbook.com]

- 5. Nucleophilic transformations of azido-containing carbonyl compounds... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: 4-Azidobenzaldehyde in Polymer Functionalization

Introduction to 4-Azidobenzaldehyde

This compound is a versatile chemical building block with significant utility in polymer science and pharmaceutical development. This aromatic compound features both an aldehyde carbonyl group and an azide functionality positioned para to each other on the benzene ring, creating unique opportunities for sequential or orthogonal conjugation strategies. With the molecular formula C₇H₅N₃O and a molecular weight of 147.13 g/mol, this compound presents as a light yellow to yellow oil in its pure form [1]. The compound is commercially available with a typical purity of ≥97% and demonstrates limited solubility in common organic solvents, with sparing solubility in chloroform and slight solubility in ethyl acetate and methanol [1].

The chemical structure of this compound enables diverse reactivity patterns that make it particularly valuable in polymer functionalization. The electron-deficient azide group participates efficiently in Staudinger reactions, cycloadditions, and photoaffinity labeling, while the aldehyde functionality allows for additional conjugation through condensation reactions with amines and hydrazides. This dual reactivity has established this compound as a fundamental scaffold in click chemistry applications, especially in the construction of complex polymeric architectures and bioconjugates [2] [1]. The compound is classified under the broader categories of azides and benzaldehydes in chemical databases, with CAS registry number 24173-36-2 [3].

Table 1: Fundamental Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 24173-36-2 | [2] [3] [1] |

| Molecular Formula | C₇H₅N₃O | [2] [1] |

| Molecular Weight | 147.13 g/mol | [2] [1] |

| Appearance | Light yellow to yellow oil | [1] |

| Purity | ≥97% | [1] |

| Storage | 2-6°C (short-term at RT) | [1] |

Chemical Profile and Properties

Structural Characteristics and Reactivity

The unique molecular architecture of this compound incorporates two highly reactive functional groups that can be manipulated independently or sequentially in synthetic schemes. The azido group (-N₃) serves as a 1,3-dipole in cycloaddition reactions, particularly with alkynes in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), forming stable 1,2,3-triazole linkages that are essentially irreversible under physiological conditions. This characteristic makes it invaluable for creating stable polymer-biomolecule conjugates. Simultaneously, the aldehyde moiety (-CHO) provides an electrophilic center that undergoes efficient condensation with nucleophiles such as amines, hydrazides, and hydroxylamines, generating imines, hydrazones, and oximes, respectively [2] [1]. These bonds, while dynamic in nature, can be stabilized through reduction or appropriate reaction conditions to create permanent linkages.

The electronic properties of the benzene ring in this compound exhibit interesting characteristics due to the opposing electronic effects of the substituents. The azide group acts as a weak electron-withdrawing group through resonance, while the aldehyde is strongly electron-withdrawing inductively. This electronic configuration influences both the reactivity and stability of the molecule, potentially enhancing its participation in dipolar cycloaddition reactions [2]. The compound's ability to function as a versatile small-molecule scaffold stems from this electronic configuration, enabling its use in diverse chemical environments from organic synthesis to polymer functionalization [1].

Safety Considerations and Stability

Critical safety precautions must be observed when handling this compound due to its potentially explosive nature. Despite earlier Material Safety Data Sheets not highlighting this hazard, research has confirmed significant shock sensitivity through drop weight impact testing, with an H₅₀ value of approximately 11 kg-cm [4]. This value indicates the impact energy at which there is a 50% probability of explosion, classifying the compound as highly sensitive to mechanical shock. The positive test result was characterized by conversion of the liquid sample to a solid char with gas generation, indicating rapid decomposition [4].

To mitigate risks, strict safety measures are recommended during handling:

- Manipulation as dilute solutions rather than in neat form is strongly advised to reduce explosion hazards [4]

- The use of blast shields and protection from light and heat is essential during synthesis and handling [4]

- Storage at 2-6°C is recommended for long-term stability, though short-term storage at room temperature is acceptable [1]

- Special caution should be exercised during isolation and purification processes, where the compound may be concentrated

Recent updates to safety documentation reflect these hazards, and researchers should ensure they reference the most current MSDS available [4]. These precautions notwithstanding, when handled appropriately, this compound can be safely utilized in multigram quantities for synthetic applications [4].

Polymer Functionalization Applications

Bioorthogonal Conjugation and Click Chemistry

The application of this compound in bioorthogonal conjugation strategies represents one of its most significant uses in polymer functionalization. The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as the premier example of "click chemistry" in polymer science. This reaction is highly selective, proceeds under mild conditions, and is virtually inert toward biological functionalities, making it ideal for creating polymer-bioconjugates [1]. The orthogonal reactivity of the azide and aldehyde groups enables sequential functionalization approaches, where the aldehyde can first be used to introduce the molecule into polymeric structures through imine or acetal formation, followed by azide-mediated conjugation with alkynylated components.

Research demonstrates that this compound serves as a key precursor for fluorogenic probes used in polymer labeling and imaging. The compound's ability to undergo "click" reactions with alkynes enables the installation of fluorescent tags onto polymeric materials without disrupting their structural integrity [1]. This application is particularly valuable in the development of stimuli-responsive polymers for drug delivery systems, where the spatial and temporal distribution of polymeric carriers can be tracked in biological environments. The azide group also participates in metal-free click reactions through strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating potential copper cytotoxicity concerns in biomedical applications [2].

Photoaffinity Labeling and Surface Engineering

Photoaffinity labeling using this compound enables the study of polymer interactions and surface characteristics. Upon UV irradiation, the azide group generates highly reactive nitrene species that insert indiscriminately into C-H, O-H, and N-H bonds, effectively "capturing" intermolecular interactions [2]. This property has been exploited to study polymer-protein interactions, surface binding events, and the interface between different polymeric phases. The benzaldehyde backbone provides a hydrophobic character that promotes interaction with aromatic systems, while the generated nitrene can form covalent bonds with adjacent molecules, creating permanent cross-links that "freeze" transient interactions for analysis.

In surface engineering applications, this compound serves as a versatile tool for modifying material interfaces. The compound can be coated onto polymeric surfaces and subsequently activated by UV light to create chemically reactive platforms for further functionalization [2] [1]. This approach has been utilized to immobilize biomolecules, create patterned surfaces with controlled chemical functionality, and develop biosensor interfaces with enhanced sensitivity. The aldehyde group provides an additional handle for covalent immobilization of proteins, enzymes, or other biological entities through Schiff base formation, which can be stabilized via reduction with sodium cyanoborohydride. This dual functionality makes this compound particularly valuable for creating multifunctional surfaces with tailored properties for specific applications in tissue engineering, diagnostic devices, and smart materials.

Table 2: Applications of this compound in Polymer Functionalization

| Application Area | Mechanism | Polymer System | Advantages |

|---|---|---|---|

| Bioorthogonal Conjugation | CuAAC, SPAAC | Hydrogels, PEG, bioconjugates | Selective, mild conditions, biocompatibility |

| Photoaffinity Labeling | Nitrene insertion | Polymer-protein conjugates | Captures transient interactions, covalent fixation |

| Surface Engineering | UV activation | Polymer films, membranes | Patterned functionality, biomolecule immobilization |

| Fluorogenic Probe Synthesis | Triazole formation | Stimuli-responsive polymers | Tracking, imaging, diagnostic applications |

| Pharmaceutical Development | Sequential functionalization | Drug-polymer conjugates | Enhanced targeting, controlled release |

Safety Protocols and Handling Procedures

Essential Safety Measures

Rigorous safety protocols must be established when working with this compound due to its shock-sensitive nature and potential explosiveness. Prior to any experimental work, researchers should consult the most updated Material Safety Data Sheet and conduct a comprehensive risk assessment. Critical safety equipment includes blast shields, shatterproof containers, and personal protective equipment including face shields, leather gloves, and flame-resistant lab coats [4]. The work area should be clearly marked with appropriate warning signs, and all personnel must be trained in emergency procedures specific to explosive materials.

Environmental controls are equally crucial for safe handling. Experiments should be conducted in a well-ventilated fume hood with protective baffles, and all equipment should be grounded to prevent static discharge [4]. Direct exposure to light and heat must be minimized by using amber glassware and working away from heat sources. The compound should never be subjected to sonication, grinding, or any other procedure that generates mechanical stress. When scaling up reactions, special consideration should be given to thermal management, as the heat generated during decomposition can lead to runaway reactions. For these reasons, it is strongly recommended that researchers avoid isolating the neat compound whenever possible and instead handle it as a dilute solution [4].

Storage and Stabilization Methods

Proper storage conditions are essential for maintaining the stability and safety of this compound. The compound should be stored in the dark at 2-6°C in a dedicated explosion-proof refrigerator [1]. For short-term storage (up to 24 hours), room temperature may be acceptable, but the material should be kept in solution rather than in neat form to reduce risks. Long-term storage of the pure compound is not recommended; instead, it is preferable to prepare stock solutions at appropriate concentrations that can be used directly in reactions. These solutions should be prepared with solvents that do not promote decomposition—typically chloroform, ethyl acetate, or methanol—though the compound has limited solubility in these solvents [1].

Stabilization approaches include maintaining the compound in solution at concentrations below 10% w/v, which significantly reduces explosion hazards [4]. When evaporation of solvents is necessary, rotary evaporators should be avoided due to the risk of friction-induced explosion; instead, gentle nitrogen stream concentration with bath temperatures not exceeding 30°C is recommended. For added safety, stabilizers such as 10% water may be incorporated, though compatibility with intended reactions must be verified. All containers should be clearly labeled with the date of receipt or synthesis, concentration (for solutions), and appropriate hazard warnings. Regular inventory checks should be conducted to prevent accumulation of aged material, and any samples showing discoloration, precipitation, or gas evolution should be immediately disposed of using appropriate procedures for explosive azides.

Experimental Protocols

Protocol 1: Polymer Functionalization via Ugi Reaction

The Ugi multicomponent reaction provides an efficient method for incorporating this compound into polymer scaffolds while simultaneously introducing additional functional groups. This one-pot condensation reaction converges four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide, to form α-acyloxy adducts that can undergo further cyclization [5]. The following protocol describes the functionalization of a polymer scaffold using this compound through an Ugi reaction:

- Step 1: Reaction Setup - In a round-bottom flask protected by a blast shield, combine this compound (1.0 equiv, 147 mg) and propargylamine (1.0 equiv) in anhydrous methanol (10 mL) in the presence of activated 4Å molecular sieves. Stir the mixture at room temperature for 1 hour to form the initial imine intermediate [5].

- Step 2: Acid Addition - Add 2-chloroacetic acid (1.0 equiv) to the reaction mixture and stir for an additional 30 minutes to allow for proton transfer and formation of the carboxylate ion pair.

- Step 3: Isocyanide Addition - Introduce benzyl isocyanide (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 24 hours. During this time, the Ugi adduct precipitates from the reaction mixture [5].

- Step 4: Workup - Filter the precipitated Ugi adduct, wash with cold methanol, and dry under vacuum. The product can be used without further purification for subsequent ring-closing steps. Typical yield: >90% [5].

- Step 5: Sequential Ring Closure - Suspend the Ugi adduct in ethanol and add potassium hydroxide (2.0 equiv). Heat under reflux to effect base-induced diketopiperazine formation (51% yield), then continue heating to promote intramolecular azide-alkyne cycloaddition (81% yield) to form the final triazolobenzodiazepine-fused heterocycle [5].

This sequential approach demonstrates the versatility of this compound in constructing complex fused heterocyclic systems that can be incorporated into polymeric structures. The protocol highlights the compatibility of the azide functionality with multicomponent reactions, enabling the rapid assembly of molecular complexity from simple building blocks.

Protocol 2: Polymer Functionalization via Passerini/Staudinger/Aza-Wittig Sequence

The Passerini three-component reaction followed by Staudinger and aza-Wittig reactions provides an alternative sequential approach to functionalize polymers with this compound. This method is particularly valuable for creating polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines incorporated into polymer side chains [6]. The following protocol describes this sequential functionalization:

- Step 1: Passerini Reaction - In a flame-resistant container, combine 2-azidobenzaldehyde (1.0 equiv), benzoic acid (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) in dichloromethane (0.1 M concentration). Stir at room temperature for 48 hours under blast shield protection. Monitor reaction completion by TLC [6].

- Step 2: Staudinger Reaction - Without isolation of the Passerini product, add triphenylphosphine (1.1 equiv) to the reaction mixture and continue stirring for 2 hours at room temperature. The azide group is reduced to form the iminophosphorane intermediate [6].

- Step 3: Aza-Wittig Reaction - Introduce phenyl isocyanate (1.2 equiv) to the reaction mixture and stir for 4 hours to generate the carbodiimide intermediate through aza-Wittig reaction [6].

- Step 4: Guanidine Formation - Add diethylamine (1.5 equiv) and stir overnight at room temperature to form the guanidine intermediate.

- Step 5: Cyclization - Add potassium carbonate (2.0 equiv) in acetonitrile and heat under reflux for 6 hours to effect intramolecular nucleophilic substitution, forming the final 3,4-dihydroquinazoline product. Typical yield: 84% after purification by flash chromatography [6].

This sequential methodology demonstrates the integration of multiple orthogonal reactions in a single synthetic sequence, highlighting the versatility of this compound in complex polymer functionalization schemes. The protocol can be adapted for various polymer systems by modifying the carboxylic acid and isocyanide components.

Diagram 1: Polymer Functionalization Pathways Using this compound. This workflow illustrates the two primary reaction sequences for incorporating this compound into polymer systems, highlighting the key steps in each synthetic pathway.

Analytical Methods for Characterization

Spectroscopic Characterization Techniques

Comprehensive spectroscopic analysis is essential for verifying the successful incorporation of this compound into polymer systems. Fourier Transform Infrared (FTIR) spectroscopy provides distinctive signatures for both functional groups: the azide asymmetric stretch appears as a sharp, intense band at approximately 2100-2120 cm⁻¹, while the aldehyde carbonyl stretch is observed at 1690-1705 cm⁻¹ [2]. As the azide participates in cycloaddition reactions, the intensity of the 2100 cm⁻¹ band decreases proportionally with conversion, providing a convenient method to monitor reaction progress. For the aldehyde group, conversion to imine or acetal linkages results in characteristic shifts: imines show C=N stretches at 1640-1680 cm⁻¹, while acetals display C-O stretches at 1000-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information for characterizing functionalized polymers. In ¹H NMR spectra, the aldehyde proton of this compound appears as a distinctive singlet at approximately 10.0 ppm, while the aromatic protons generate a characteristic AA'XX' pattern between 7.8-7.9 ppm and 7.1-7.3 ppm, consistent with a para-disstituted benzene ring [1]. As functionalization proceeds, the disappearance of the aldehyde proton signal indicates successful conversion, while new signals emerge corresponding to the formed linkages. In ¹³C NMR spectra, the aldehyde carbon resonates at approximately 190-192 ppm, providing an additional diagnostic marker. For triazole formation via click reactions, the triazole carbon atoms appear between 120-150 ppm in the ¹³C NMR spectrum, confirming successful cycloaddition.

Chromatographic and Physical Characterization Methods

Advanced chromatographic techniques are employed to assess the purity and composition of polymers functionalized with this compound. Size Exclusion Chromatography (SEC) with triple detection (refractive index, light scattering, and viscometry) determines the molecular weight distribution and confirms whether functionalization has occurred without unintended polymer cross-linking or degradation. High-Performance Liquid Chromatography (HPLC) using C18 reverse-phase columns with UV detection at 254 nm monitors the consumption of this compound during reactions and quantifies incorporation efficiency [5] [6]. For polymers bearing the azide functionality, monitoring the reaction progress by following the disappearance of the azide UV signal (λmax ≈ 270 nm) provides a convenient analytical method.

Physical characterization of functionalized polymers includes thermal analysis and microscopy techniques. Differential Scanning Calorimetry (DSC) determines the glass transition temperature (Tg) changes resulting from functionalization, with increased Tg typically observed due to restricted chain mobility after cycloaddition or cross-linking. Thermogravimetric Analysis (TGA) assesses the thermal stability of functionalized polymers, with particular attention to the decomposition temperature of the azide functionality (typically 150-200°C) [4]. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) visualize morphological changes in polymer surfaces after functionalization, particularly when this compound is used in surface modification applications. X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental analysis of functionalized surfaces, with the characteristic N1s signal at approximately 400 eV confirming successful azide incorporation and conversion.

Table 3: Analytical Parameters for this compound-Functionalized Polymers

| Analytical Method | Key Parameters | Expected Results | Interpretation |

|---|